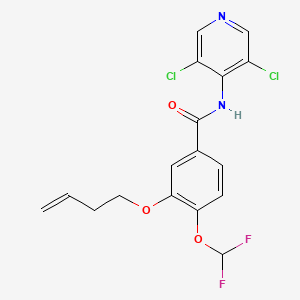
O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast: is a chemical compound with the CAS number 2368178-29-2. It is a derivative of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast involves multiple steps, starting from the parent compound RoflumilastSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast is used as a reference material and in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways .
Medicine: In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions related to PDE4 inhibition .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various downstream effects, including reduced inflammation and modulation of immune responses . The molecular targets and pathways involved include immune cells, inflammatory mediators, and signaling molecules .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C17H14Cl2F2N2O3 |
|---|---|
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
3-but-3-enoxy-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c1-2-3-6-25-14-7-10(4-5-13(14)26-17(20)21)16(24)23-15-11(18)8-22-9-12(15)19/h2,4-5,7-9,17H,1,3,6H2,(H,22,23,24) |
Clé InChI |
WPHVDEBRXJAOFQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOC1=C(C=CC(=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
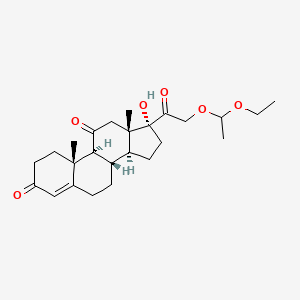
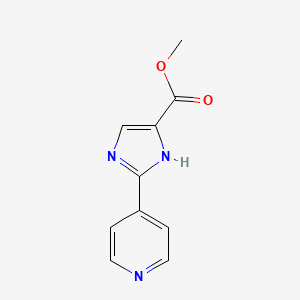
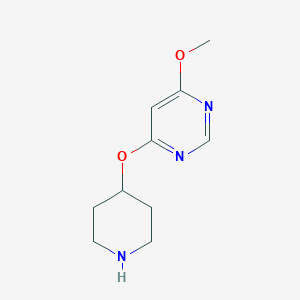
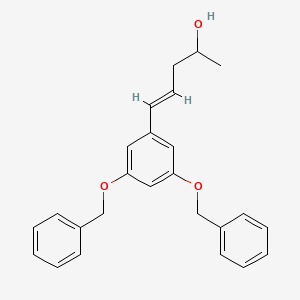
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
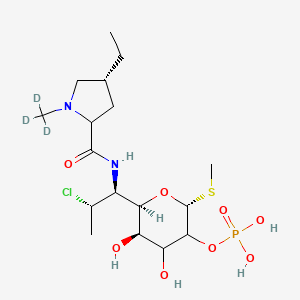
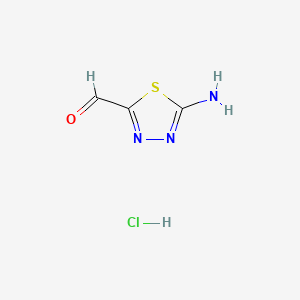
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
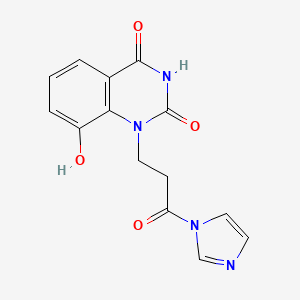
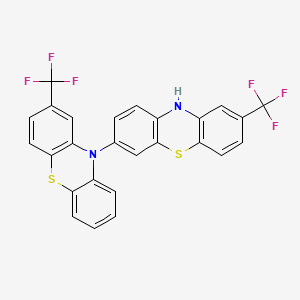

![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)
